![molecular formula C21H17N3O2 B2639165 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 476633-97-3](/img/structure/B2639165.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and their synthesis has been a topic of interest .
Synthesis Analysis
Benzimidazole derivatives can be synthesized starting with o-phenylenediamine and carboxylic acids in the presence of a strong dehydrating agent . The reaction probably proceeds via cyclocondensation .Molecular Structure Analysis
The benzimidazole core is planar and it is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized via various methods, including reactions of o-phenylenediamines with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific groups attached to the benzimidazole core .科学的研究の応用
G Protein-Coupled Receptor-35 (GPR35) Agonists
Studies on derivatives of benzimidazole, including compounds structurally related to N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-methoxybenzamide, have showcased their potential as potent GPR35 agonists. GPR35 is implicated in the treatment of pain, inflammatory and metabolic diseases, suggesting these compounds' relevance in therapeutic applications (Wei et al., 2018).
Antimicrobial and Antifungal Activities
Benzimidazole derivatives have been evaluated for their antimicrobial and antifungal properties, offering a promising avenue for treating microbial diseases. The compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, highlighting their potential in developing new antimicrobial agents (Desai et al., 2013).
Anticancer and Tyrosinase Inhibitory Activities
Research into benzimidazole derivatives has also uncovered their utility in cancer therapy and as inhibitors of tyrosinase, an enzyme involved in melanin synthesis. Some derivatives have demonstrated considerable anti-cancer activity in vitro and effective inhibitory action against tyrosinase, suggesting their application in cosmetics and as therapeutic agents against various cancers (Mahdavi et al., 2018).
Exploration of Novel Analogs as NF-κB Inhibitors
The design and synthesis of novel 2-benzylbenzimidazole analogs for their inhibitory activity against NF-κB, a protein complex that plays a critical role in inflammation and immune response, have shown significant promise. These compounds offer a foundation for developing new anti-inflammatory drugs (Boggu et al., 2017).
Prokinetic Agents
Cinitapride-related benzimidazole derivatives have been explored for their anti-ulcerative and prokinetic properties. These studies suggest the potential of benzimidazole derivatives in enhancing gastrointestinal motility, offering a path to new treatments for gastrointestinal disorders (Srinivasulu et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-9-5-2-6-16(19)21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-4-8-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTIJAZOCYRSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

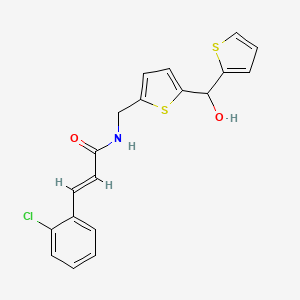
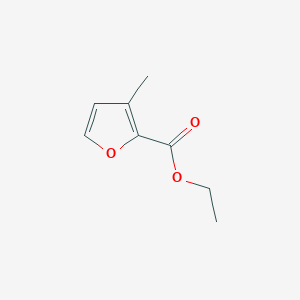
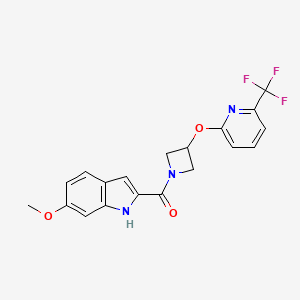
![(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one](/img/structure/B2639086.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2639088.png)
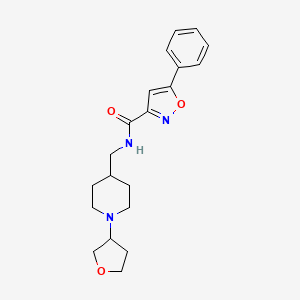
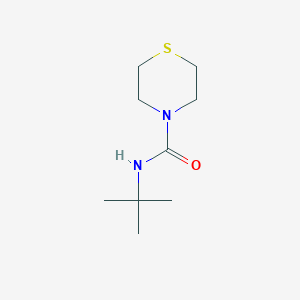
![N-(2-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2639093.png)
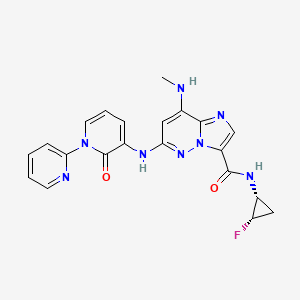
![5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2639097.png)
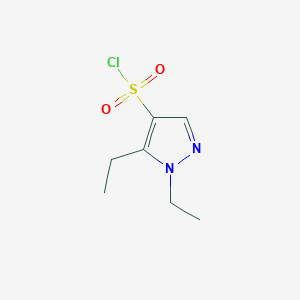
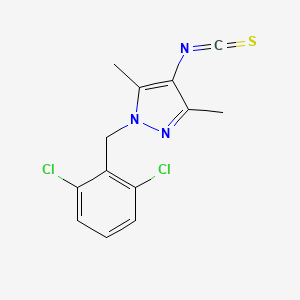
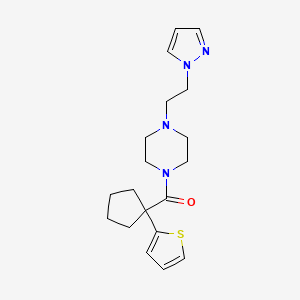
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2639102.png)